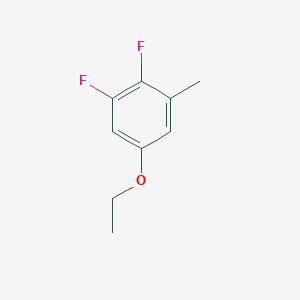

5-Ethoxy-1,2-difluoro-3-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxy-1,2-difluoro-3-methylbenzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of two fluorine atoms, an ethoxy group, and a methyl group attached to a benzene ring. The molecular formula of this compound is C9H10F2O, and it has a molecular weight of 172.17 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,2-difluoro-3-methylbenzene can be achieved through various synthetic routes. One common method involves the use of fluorinated reagents in a substitution reaction. . These reagents are effective for the conversion of alcohols to alkyl fluorides and aldehydes to gem-difluorides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar fluorination techniques. The process may include the use of catalytic cyclization and fluoridation reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxy-1,2-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The fluorine atoms and ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophilic or electrophilic reagents depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

5-Ethoxy-1,2-difluoro-3-methylbenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances the compound's reactivity and stability, facilitating reactions such as nucleophilic substitutions and cross-coupling reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace fluorine or ethoxy groups | Fluorinated pharmaceuticals |

| Cross-Coupling | Coupling with aryl halides or other electrophiles | Agrochemical derivatives |

Medicinal Chemistry

Biological Activity

Research indicates that derivatives of this compound exhibit potential biological activities, particularly antimicrobial and anticancer properties. The compound's unique molecular structure, characterized by the presence of fluorine and ethoxy groups, influences its interaction with biological systems.

Anticancer Properties

Studies have shown that nitro derivatives of similar fluorinated compounds can inhibit cancer cell proliferation by targeting specific metabolic pathways. For instance, the introduction of a nitro group can enhance the antineoplastic activity by inducing apoptosis in cancer cells.

| Activity | Target | IC50 Values |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | MIC = 25 μg/mL |

| Anticancer | Various cancer cell lines | IC50 ranging from 1.02 μM to 12 μM |

Materials Science

Novel Material Development

The compound is also utilized in materials science for the design and synthesis of novel materials with specific electronic or optical properties. Its application in creating liquid crystals and polymers is notable due to its ability to influence material characteristics through molecular design.

Key Properties

- Fluorination: Enhances thermal stability and solubility.

- Ethoxy Group: Improves compatibility with organic solvents.

Case Studies

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of fluorinated compounds similar to this compound against Mycobacterium tuberculosis. The results demonstrated significant inhibition at low concentrations, indicating potential for further development into therapeutic agents.

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the anticancer properties of a derivative compound in a series of cell lines including HeLa and A549. The study reported IC50 values indicating potent activity against these cancer types, suggesting that modifications to the original structure could yield promising new treatments.

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-1,2-difluoro-3-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The specific pathways involved depend on the biological context and the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluorotoluene: Similar structure but lacks the ethoxy group.

2,3-Difluoro-5-methoxytoluene: Similar structure with a methoxy group instead of an ethoxy group.

2,3-Difluoro-4-ethoxytoluene: Similar structure with the ethoxy group in a different position.

Uniqueness

5-Ethoxy-1,2-difluoro-3-methylbenzene is unique due to the specific positioning of the fluorine atoms and the ethoxy group, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .

Actividad Biológica

5-Ethoxy-1,2-difluoro-3-methylbenzene, a fluorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, fluorinated analogs have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that trifluoromethyl-substituted compounds enhanced the potency of anticancer agents by improving their interactions with target proteins involved in cell proliferation and survival .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of fluorinated aromatic compounds. For example, compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer’s disease. These compounds were found to enhance cholinergic signaling and reduce neuroinflammation in preclinical models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Fluorinated compounds often exhibit increased lipophilicity, enhancing their ability to penetrate microbial membranes. In vitro assays demonstrated that related fluorinated compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity in Cell Lines

A study examining the effects of a series of fluorinated benzene derivatives, including this compound, found that these compounds significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5 | Apoptosis induction via mitochondrial pathway |

| Trifluoromethyl analog | 3 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration induced by amyloid-beta peptides, administration of a structurally similar compound resulted in a significant reduction in cognitive decline and neuroinflammation markers. The study concluded that the compound's ability to enhance acetylcholine levels contributed to its neuroprotective effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cholinergic Receptors : Enhances signaling pathways involved in memory and learning.

- Apoptotic Pathways : Induces programmed cell death in cancer cells through mitochondrial disruption.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the benzene ring significantly affect biological activity. For instance:

- Fluorination : Enhances potency against cancer cells.

- Ethoxy Group : Contributes to improved solubility and bioavailability.

Propiedades

IUPAC Name |

5-ethoxy-1,2-difluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-3-12-7-4-6(2)9(11)8(10)5-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIHUISPLBLNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.